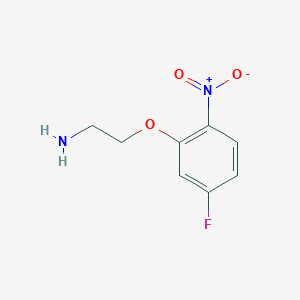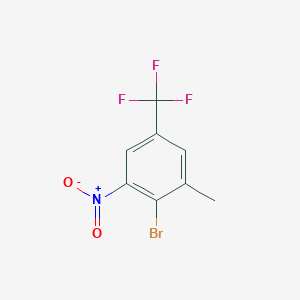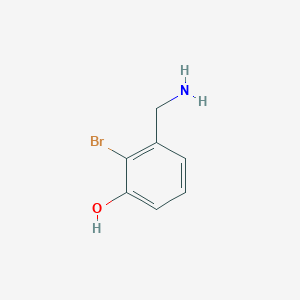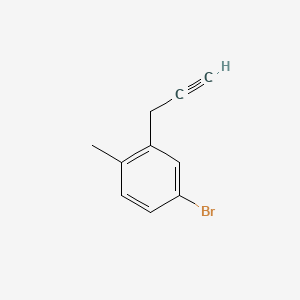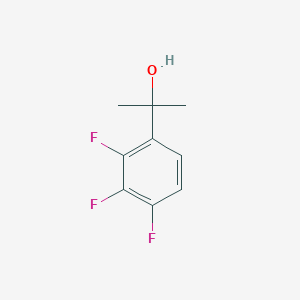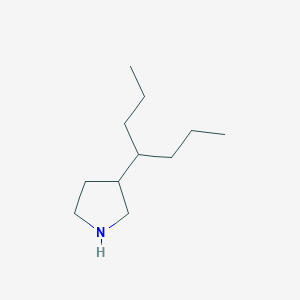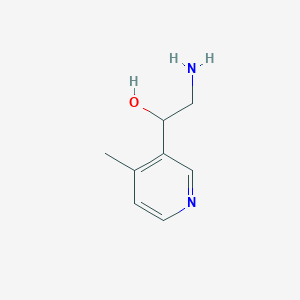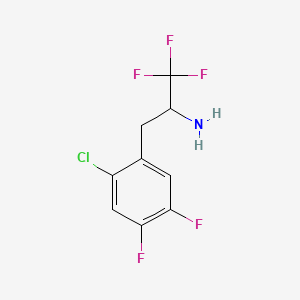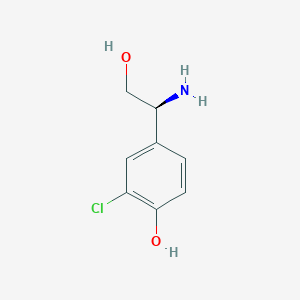
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chemical compound known for its unique structure and properties. This compound features a phenol group substituted with an amino and hydroxyethyl group, as well as a chlorine atom. Its stereochemistry is denoted by the (s)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Nitration: The 2-chlorophenol undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The amino group is hydroxylated to form the hydroxyethyl group using an appropriate hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-2-chlorophenol.
Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)phenol.
Substitution: Formation of 4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol or 4-(1-Amino-2-hydroxyethyl)-2-cyanophenol.
Aplicaciones Científicas De Investigación
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties.
4-(1-Amino-2-hydroxyethyl)-2-cyanophenol:
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C8H10ClNO2 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
4-[(1S)-1-amino-2-hydroxyethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
Clave InChI |
BXFJZKMWVRALEU-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)O |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



